
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methyl, and nitro groups
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene typically involves multiple steps, each introducing a specific substituent to the benzene ring. The general synthetic route includes:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Fluorination: Introduction of the fluorine atom using a fluorinating agent like fluorine gas (F2) or a fluorinating reagent.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
These steps are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where an electrophile replaces one of the substituents on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperatures to drive the reactions to completion .
Scientific Research Applications
Medicinal Chemistry Applications
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in various chemical reactions that can lead to the development of new therapeutic agents.
Case Study: Anticancer Agents
Recent studies have investigated the compound's role as a building block in synthesizing novel anticancer agents. The nitro group is known to enhance the biological activity of compounds, making it a valuable component in drug design.
Compound Type | Activity | Reference |
---|---|---|
Nitro derivatives | Antitumor activity | |
Fluorinated compounds | Enhanced bioavailability |
Organic Synthesis Applications
The compound is utilized in organic synthesis as a precursor for various chemical transformations. It can undergo nucleophilic aromatic substitution reactions, which are crucial for creating complex organic molecules.
Synthesis of Functionalized Aromatics
This compound can be used to synthesize functionalized aromatic compounds through dehalogenation processes. These reactions are essential for developing new materials and fine chemicals.
Reaction Type | Product | Yield | Reference |
---|---|---|---|
Nucleophilic substitution | Functionalized aromatics | High | |
Reduction reactions | Amino derivatives | Moderate |
Industrial Applications
In industry, this compound serves as an intermediate for producing agrochemicals and dyes. Its unique properties allow it to be tailored for specific applications, enhancing its utility in commercial products.
Agrochemical Development
The compound's ability to act as a pesticide or herbicide precursor has been explored, highlighting its potential in agricultural applications.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its substituents with reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further substitution, while the bromine and fluorine atoms direct incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents .
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene: Similar structure but different substitution pattern.
4-Bromo-1-fluoro-2-nitrobenzene: Lacks the methyl group.
2-Bromo-1-fluoro-4-nitrobenzene: Different positions of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Biological Activity
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (C7H5BrFNO2) is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzene ring substituted with a bromine atom, a fluorine atom, a methyl group, and a nitro group. The presence of these functional groups contributes to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H5BrFNO2 |
Molecular Weight | 220.03 g/mol |
Melting Point | 50-52 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activity and influence receptor interactions. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that may exert cytotoxic effects on cells.
Case Studies
- Antimicrobial Activity : A study investigated the compound's potential antimicrobial properties against various bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL against Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in human lung carcinoma cell lines (A549). The treatment led to a dose-dependent increase in reactive oxygen species (ROS), contributing to cell death mechanisms . The IC50 values for cytotoxicity were reported between 0.3 and 0.5 µM, indicating potent effects at low concentrations .
- Enzyme Inhibition : Research focused on the compound's interaction with specific enzymes involved in cancer pathways revealed that it acts as an inhibitor of topoisomerase IIβ, which is crucial for DNA replication and repair. This inhibition suggests potential applications in cancer therapy .
Data Table: Biological Activity Overview
Q & A
Q. Basic: What are the optimal synthetic routes for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene, considering regioselectivity and functional group compatibility?
Methodological Answer:
The synthesis of polyhalogenated nitroaromatics like this compound requires careful control of substitution patterns. A plausible route involves:
- Step 1: Nitration : Introduce the nitro group early due to its strong meta-directing effects. For example, nitration of 1-bromo-4-fluoro-2-methylbenzene under mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor meta-substitution .
- Step 2: Halogenation Validation : Confirm bromine and fluorine stability during nitration. Bromine is less prone to displacement under acidic nitration conditions compared to iodine .
- Step 3: Regioselectivity Analysis : Use HPLC or GC-MS to monitor byproducts (e.g., ortho/para isomers) and optimize reaction time/temperature .
Key Considerations :
- Bromine’s ortho/para-directing nature may compete with the nitro group’s meta-directing effects; low temperatures reduce kinetic byproducts.
- Fluorine’s electron-withdrawing effect stabilizes intermediates but may increase sensitivity to hydrolysis—use anhydrous conditions .
Q. Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) validate functional groups .
- X-ray Crystallography : Use SHELXL for structure refinement. For twinned crystals (common in halogenated aromatics), apply twin-law matrices and high-resolution data (d-spacing < 0.8 Å) .
Data Cross-Validation :
Q. Advanced: How can researchers resolve contradictions in nitro group reactivity observed under varying reaction conditions?
Methodological Answer:
Contradictory reactivity (e.g., nitro reduction vs. ring substitution) may arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize nitro intermediates, while protic solvents (EtOH) may promote reduction.
- Catalytic Interference : Trace metals (e.g., Pd/C) in hydrogenation reactions can reduce nitro groups unexpectedly. Pre-treat reagents with chelators (EDTA) .
- Kinetic vs. Thermodynamic Control :
Resolution Workflow :
Replicate reactions under inert atmosphere (Ar/Na) to exclude oxidative byproducts.
Use LC-MS to identify transient intermediates.
Compare with computational reaction profiles (DFT) .
Q. Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations :
- Electrophilic Sites : Calculate Fukui indices () to identify nucleophilic regions (e.g., positions para to electron-withdrawing groups) .
- Transition State Modeling : Simulate Suzuki-Miyaura coupling barriers for bromine vs. fluorine substitution. Bromine typically shows higher reactivity due to lower C-Br bond dissociation energy .
- Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction rates. For example, THF vs. toluene may alter halogen-bonding interactions .
Validation :
Q. Safety and Stability: What protocols mitigate decomposition risks during storage and handling?
Methodological Answer:
- Decomposition Pathways :
- Handling Protocols :
Emergency Measures :
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRJIYOSLKVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729372 | |
Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227210-35-6 | |
Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.